
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is a chemical compound with the molecular formula C12H22O3. It is a derivative of citronellic acid and is known for its unique structural properties. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- typically involves the esterification of citronellic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and ethanol. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
Citronellic acid: A precursor to the ester form.
Methyl citronellate: A similar ester with a methyl group instead of an ethyl group.
Rhodinolic acid: Another derivative of citronellic acid with similar structural properties.
Uniqueness
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups. This combination of features makes it particularly useful in synthetic chemistry and biological research.
Properties
CAS No. |
724701-66-0 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl (3S)-3-hydroxy-3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-15-11(13)9-12(4,14)8-6-7-10(2)3/h7,14H,5-6,8-9H2,1-4H3/t12-/m0/s1 |
InChI Key |
PHYFKXNWJXRGLZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)C[C@](C)(CCC=C(C)C)O |
Canonical SMILES |
CCOC(=O)CC(C)(CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
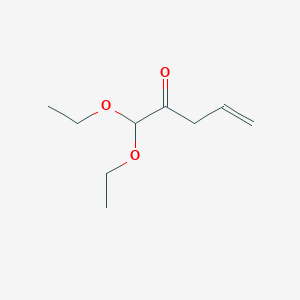
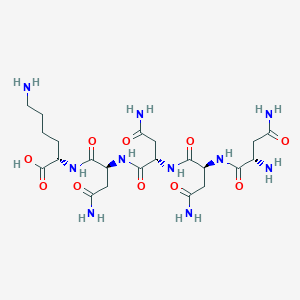

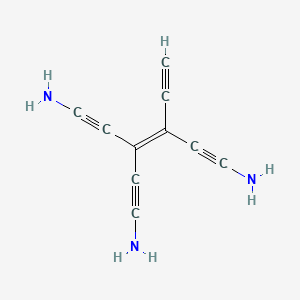
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
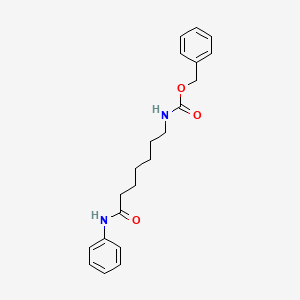
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
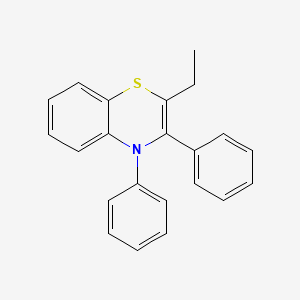
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)
![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
